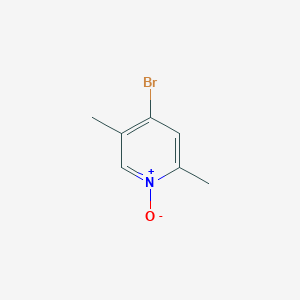

4-Bromo-2,5-dimethylpyridine 1-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides represent a crucial class of heterocyclic compounds that have garnered significant attention from the scientific community. Their importance stems from their versatile applications as intermediates in organic synthesis, enabling the creation of complex, biologically active molecules. Due to the lower reactivity of the pyridine ring, direct functionalization can be challenging; however, the N-oxide functionality alters the ring's electronic properties, facilitating reactions that would otherwise be difficult. chempap.org Pyridine N-oxides serve as essential building blocks for a wide array of substituted pyridines, which are core components in many pharmaceuticals and agrochemicals. chempap.orgrsc.org Beyond their role as synthetic intermediates, these compounds can also function as catalysts or oxidants in various chemical transformations. chempap.org The N-oxide motif has been successfully incorporated into numerous drug development projects, with compounds showing potential as anticancer, antibacterial, and anti-inflammatory agents. chemsrc.com

Overview of Halogenated Pyridine N-Oxides in Organic Synthesis

Within the broader class of pyridine N-oxides, halogenated derivatives are of particular synthetic value. The introduction of a halogen atom onto the pyridine N-oxide ring provides a reactive handle for a variety of subsequent chemical modifications. Specifically, C2-halogenated pyridines are common and vital precursors for preparing a range of physiologically active compounds through reactions like nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. rsc.org The halogenation of pyridine N-oxides is often a more attractive and regioselective method for producing halo-pyridines compared to the direct halogenation of pyridines, which can suffer from poor selectivity. rsc.orgbldpharm.com

Bromo-organic compounds, in general, are widely used in organic synthesis for transformations including bromination, cyclization, and substitution reactions. rsc.org In the context of pyridine N-oxides, a bromine substituent activates the ring for nucleophilic substitution, allowing for the introduction of various functional groups. This makes halogenated pyridine N-oxides, such as 4-Bromo-2,5-dimethylpyridine (B169587) 1-oxide, valuable intermediates for the synthesis of highly substituted pyridine frameworks that are key to medicinal chemistry and materials science.

Structural and Electronic Features of 4-Bromo-2,5-dimethylpyridine 1-oxide within the Pyridine N-oxide Class

The defining structural feature of the pyridine N-oxide class is the N-O bond, where the nitrogen atom of the pyridine ring is oxidized. This feature significantly alters the electronic landscape of the aromatic ring. The N-oxide group acts as an electron-donating group through resonance (π-electron-donor) and an electron-withdrawing group through induction (σ-electron-acceptor). This duality enhances the electron density at the C2 (ortho) and C4 (para) positions, making them more susceptible to electrophilic attack, while simultaneously activating these positions towards nucleophilic attack after activation of the oxygen atom.

For the specific molecule, This compound , the general properties are summarized below.

| Identifier | Value |

|---|---|

| CAS Number | 17117-24-7 |

| Molecular Formula | C7H8BrNO |

| Molecular Weight | 202.05 g/mol |

The substituents on the ring of this compound further modulate its properties:

Bromo Group (at C4): As a halogen, bromine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect. It also has a weak electron-donating resonance effect. Positioned at the C4 position, it significantly influences the reactivity of this site.

Dimethyl Groups (at C2 and C5): The two methyl groups are electron-donating through induction and hyperconjugation. These groups increase the electron density of the pyridine ring.

Research Scope and Objectives for this compound

The primary research scope for this compound is its application as a chemical intermediate in organic synthesis. The structural and electronic features discussed previously define its utility and the objectives for its use in research and development.

Key Research Objectives:

Synthetic Intermediate: The principal objective is to utilize this compound as a precursor for the synthesis of more complex 4-substituted-2,5-dimethylpyridine derivatives. The bromo group at the C4 position serves as a versatile leaving group for nucleophilic substitution reactions.

Scaffold for Bioactive Molecules: A major goal is to employ this molecule in the construction of novel compounds with potential biological activity. The pyridine scaffold is a common feature in many pharmaceuticals, and the ability to selectively introduce functionality at the 4-position is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions: The C-Br bond can serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. Research would focus on optimizing conditions for these reactions to build complex molecular architectures.

Deoxygenation Studies: Following substitution or coupling reactions, the N-oxide can be readily removed through deoxygenation to yield the corresponding substituted pyridine, further expanding the synthetic utility of the initial intermediate.

Structure

3D Structure

Properties

CAS No. |

17117-24-7 |

|---|---|

Molecular Formula |

C7H8BrNO |

Molecular Weight |

202.05 g/mol |

IUPAC Name |

4-bromo-2,5-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8BrNO/c1-5-4-9(10)6(2)3-7(5)8/h3-4H,1-2H3 |

InChI Key |

WQBUJKNLUQKSKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2,5 Dimethylpyridine 1 Oxide

Direct Halogenation Approaches to Pyridine (B92270) N-Oxides

The synthesis of 4-Bromo-2,5-dimethylpyridine (B169587) 1-oxide can be approached by first preparing 2,5-dimethylpyridine (B147104) 1-oxide and then introducing the bromine substituent. The presence of the N-oxide functionality is crucial as it significantly influences the electronic properties of the pyridine ring, thereby directing the regiochemical outcome of subsequent electrophilic substitution reactions. researchgate.net

Regioselective Bromination of 2,5-Dimethylpyridine 1-Oxide

The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the 2- and 4-positions, due to the delocalization of the negative charge from the oxygen atom onto the ring. researchgate.netchemtube3d.com This activation provides a pathway for the direct introduction of a bromine atom onto the pre-formed N-oxide ring.

The introduction of bromine at the 4-position of 2,5-dimethylpyridine 1-oxide is an electrophilic aromatic substitution reaction. Due to the activating nature of the N-oxide group, this transformation can be achieved under various brominating conditions. Strong acidic media, such as fuming sulfuric acid (oleum), are often employed for the bromination of pyridine derivatives. researchgate.net Such conditions promote the formation of a potent electrophilic bromine species, facilitating substitution onto the activated N-oxide ring. The methyl groups at the 2- and 5-positions also influence the substitution pattern, but the powerful directing effect of the N-oxide group favors substitution at the vacant 4-position.

Common brominating agents used in these reactions include molecular bromine (Br₂) or N-bromo-reagents like N-bromosuccinimide (NBS). nih.gov The choice of solvent and temperature is critical for controlling the reaction rate and minimizing the formation of byproducts.

Table 1: General Conditions for Electrophilic Bromination of Activated Pyridines

| Brominating Agent | Acid/Solvent | Typical Temperature | Notes |

|---|---|---|---|

| Br₂ | Fuming Sulfuric Acid (Oleum) | Elevated (e.g., >100°C) | Harsh conditions, effective for less reactive substrates. researchgate.net |

| N-Bromosuccinimide (NBS) | Acetic Acid or Acetonitrile | Room Temperature to 50°C | Milder conditions, often used for activated rings. nih.govresearchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum | Elevated | An alternative N-bromo reagent used for dimethylpyridines. google.com |

While the inherent electronic properties of the N-oxide group strongly direct bromination to the 4-position, external activators can be used to modify and control the regioselectivity of halogenation on pyridine N-oxides. For instance, activators like p-toluenesulfonic anhydride (B1165640) (Ts₂O) in the presence of a bromide source such as tetrabutylammonium (B224687) bromide (TBABr) have been reported for the highly regioselective C2-bromination of fused pyridine N-oxides. tcichemicals.com This method proceeds under mild conditions and avoids highly reactive reagents like POBr₃. tcichemicals.com Although this specific system directs to the C2-position in fused systems, it exemplifies the principle that activation of the N-oxide oxygen can alter the substitution pattern, typically by facilitating nucleophilic attack at the 2-position. For achieving the desired 4-bromo isomer via direct bromination, conditions that favor a standard electrophilic substitution pathway are preferred over those involving such activators.

Bromination of Related Pyridine N-Oxide Precursors

The principles of regioselective bromination can be observed in related pyridine N-oxide systems. The bromination of pyridine N-oxide itself with reagents like phosphorus oxybromide (POBr₃) can yield a mixture of 2- and 4-bromopyridines. researchgate.net The study of bromination on various isomeric lutidine N-oxides (dimethylpyridine N-oxides) further informs the expected outcome for the 2,5-dimethyl derivative. The interplay between the directing effects of the N-oxide group and the two methyl groups determines the final position of the incoming electrophile. In the case of 2,5-dimethylpyridine 1-oxide, the 4-position is sterically accessible and electronically activated, making it the prime site for electrophilic attack.

N-Oxidation of Brominated 2,5-Dimethylpyridines

An alternative and frequently employed synthetic route involves the N-oxidation of a pyridine ring that has already been brominated. This two-step process begins with the synthesis of 4-bromo-2,5-dimethylpyridine, followed by the oxidation of the nitrogen atom to form the target N-oxide. This approach is often advantageous as the bromination of the neutral 2,5-dimethylpyridine can be highly regioselective, and a wide array of reliable methods exist for the subsequent N-oxidation step.

Selective N-Oxidation Techniques

The conversion of the nitrogen atom in 4-bromo-2,5-dimethylpyridine to an N-oxide is typically accomplished using an oxidizing agent. The presence of an electron-withdrawing bromine atom can make the pyridine ring less susceptible to oxidation compared to the parent lutidine. However, numerous effective methods are available for the N-oxidation of even electron-deficient pyridines.

Peroxyacids are common and effective reagents for this transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available oxidant that reliably converts pyridines to their N-oxides, often at low temperatures in chlorinated solvents. researchgate.net Other options include generating a peroxyacid in situ, for example, by using hydrogen peroxide in acetic acid. chemtube3d.com

Modern catalytic systems have also been developed to be more efficient and environmentally friendly. These often involve hydrogen peroxide as the terminal oxidant in the presence of a catalyst. Catalysts such as methyltrioxorhenium (MTO) and phosphomolybdic acid have proven effective for the N-oxidation of various substituted pyridines, including halo-pyridines. arkat-usa.orgnih.gov A method using trifluoroacetic anhydride and a urea-hydrogen peroxide complex is particularly effective for electron-poor pyridines. researchgate.net

Table 2: Selected Methods for N-Oxidation of Substituted Pyridines

| Oxidizing System | Solvent | Typical Temperature | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM) or Chloroform (CHCl₃) | 0°C to Room Temperature | researchgate.net |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | Room Temperature to 80°C | arkat-usa.org |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Acetonitrile or Dichloromethane | Room Temperature | arkat-usa.org |

| Urea-Hydrogen Peroxide / Trifluoroacetic Anhydride (TFAA) | Dichloromethane or Acetonitrile | 0°C to Room Temperature | researchgate.net |

| Hydrogen Peroxide / Phosphomolybdic Acid | Acetonitrile | 50°C | nih.gov |

Optimization of Oxidation Reagents and Reaction Parameters

The most direct route to 4-Bromo-2,5-dimethylpyridine 1-oxide is the N-oxidation of the corresponding pyridine base, 4-Bromo-2,5-dimethylpyridine. The efficiency of this transformation is highly dependent on the choice of oxidizing agent and the specific reaction conditions employed. A variety of reagents have been developed for the oxidation of pyridines, ranging from classical peracids to modern catalytic systems. arkat-usa.org

Commonly used oxidizing agents include hydrogen peroxide in acetic acid (H₂O₂/AcOH) and meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com The H₂O₂/AcOH system is a cost-effective and traditional method, while m-CPBA is often favored for its reliability and high yields under mild conditions. arkat-usa.orggoogle.com A patented process describes the use of m-CPBA in dichloromethane at a controlled temperature (0-5 °C for addition, then 20-25 °C for the reaction), which results in high purity and yield of the desired pyridine N-oxide. google.com

More advanced and catalytic methods have also been developed to improve efficiency and selectivity. For instance, methyltrioxorhenium (MTO) used in catalytic amounts with aqueous hydrogen peroxide has been shown to effectively oxidize various substituted pyridines to their corresponding N-oxides in high yields. arkat-usa.org Other catalytic systems include the use of manganese tetrakis(2,6-dichlorophenyl)porphyrin with H₂O₂, and bis(trimethylsilyl)peroxide (B35051) (BTSP) in the presence of a rhenium catalyst. nih.govarkat-usa.org The choice of oxidant and catalyst can be critical, especially for substrates with other sensitive functional groups. Optimization involves tuning parameters such as solvent, temperature, reaction time, and the molar ratio of reactants to maximize yield and minimize side reactions.

Table 1: Comparison of Common Oxidation Reagents for Pyridine N-Oxide Synthesis

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂O₂ / Acetic Acid | Glacial acetic acid, heating | Cost-effective, readily available reagents | Can require harsh conditions (heat), potential for side reactions |

| m-CPBA | Dichloromethane, 0-25 °C | High yields, mild conditions, reliable | More expensive, requires careful handling and purification |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, aqueous H₂O₂ | High catalytic efficiency, high yields for various substrates arkat-usa.org | Catalyst cost and availability |

| Dimethyldioxirane (DMD) | Acetone or CH₂Cl₂, 0 °C | Fast reactions, clean conversion | Reagent is volatile and must be freshly prepared |

| Caro's Acid (H₂SO₅) | Prepared in situ | Powerful oxidant | Strongly acidic, not suitable for sensitive substrates |

De Novo Synthesis Strategies Incorporating Bromine and N-Oxide Functionalities

De novo synthesis, which involves constructing the heterocyclic ring from acyclic precursors, offers a powerful alternative for accessing highly substituted pyridines that may be difficult to prepare through functionalization of a pre-existing ring. researchgate.netchemrxiv.org While specific de novo syntheses for this compound are not extensively documented, established methods for pyridine synthesis can be adapted.

One of the most well-known methods is the Hantzsch pyridine synthesis, which typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine, which is then oxidized to the pyridine. researchgate.net To apply this to the target molecule, precursors containing the required methyl and bromo substituents would need to be designed. However, the Hantzsch synthesis is most effective for producing symmetrically substituted pyridines and may not be ideal for this specific substitution pattern.

Other strategies, such as those involving cycloaddition reactions or multi-component reactions, provide access to a wider range of substitution patterns. illinois.eduscripps.edu For instance, a [4+2] cycloaddition (Diels-Alder) reaction between a suitable 1-azadiene and an alkyne could theoretically construct the pyridine core. Incorporating the bromine and N-oxide functionalities would likely involve either using brominated precursors in the ring-forming reaction or performing functionalization steps (bromination and oxidation) on an intermediate pyridine product. The N-oxide is almost always introduced in a final step by oxidation of the fully formed pyridine ring, as the conditions for ring formation are generally incompatible with the N-oxide moiety.

Derivatization from Other Halogenated Pyridine N-Oxides

An alternative synthetic route involves the modification of other readily available pyridine or pyridine N-oxide precursors. This approach can be highly effective if regioselectivity can be controlled.

A prominent strategy is the late-stage halogenation of 2,5-dimethylpyridine 1-oxide. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 4-position. Therefore, treating 2,5-dimethylpyridine 1-oxide with a suitable brominating agent could selectively introduce the bromine atom at the desired position. Mild and highly regioselective methods for the halogenation of pyridine N-oxides have been developed. For example, a system using p-toluenesulfonic anhydride as an activator and a tetraalkylammonium halide (like tetrabutylammonium bromide) as the halide source allows for efficient C2-bromination of fused pyridine N-oxides under mild conditions. tcichemicals.com Similar principles can be applied to achieve C4-bromination in other systems.

Another derivatization approach involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions on a differently halogenated precursor. For example, one could envision starting with a di-halogenated pyridine N-oxide, such as 4-bromo-2-chloro-5-methylpyridine (B1523330) 1-oxide, and selectively replacing the chlorine atom with a methyl group via a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling). The feasibility of this approach depends on the differential reactivity of the C-Cl and C-Br bonds. Palladium-catalyzed reactions are well-established for functionalizing halopyridines and their N-oxides, offering a versatile tool for derivatization. fu-berlin.deacs.org

Comparative Analysis of Synthetic Pathways and Efficiency

The selection of a synthetic pathway for this compound depends on factors such as the availability of starting materials, desired scale, cost, and reaction robustness. Each of the discussed strategies has distinct advantages and disadvantages.

Direct Oxidation of 4-Bromo-2,5-dimethylpyridine: This is often the most straightforward and convergent approach, assuming the starting pyridine is commercially available or easily synthesized. The primary challenge lies in optimizing the oxidation to achieve high yield and purity without side reactions. This route is likely favored for its simplicity and high atom economy.

Late-Stage Bromination of 2,5-dimethylpyridine 1-oxide: This two-step route (oxidation followed by bromination) is a strong alternative to direct oxidation. It can be advantageous if 2,5-dimethylpyridine is more accessible or cheaper than its 4-bromo derivative. The success of this pathway hinges on the ability to achieve high regioselectivity in the bromination step. Given the activating nature of the N-oxide group, selective C4-bromination is often highly efficient.

Reactivity and Chemical Transformations of 4 Bromo 2,5 Dimethylpyridine 1 Oxide

Metal-Mediated and Catalytic Reactions

The presence of the bromine atom makes 4-bromo-2,5-dimethylpyridine (B169587) 1-oxide an excellent substrate for a variety of metal-mediated and catalytic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Magnesiation via Halogen-Magnesium Exchange

Halogen-magnesium exchange is a valuable method for the preparation of functionalized Grignard reagents. Studies have shown that iodo- and 2-bromopyridine (B144113) N-oxides can be readily magnesiated using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). acs.org This transformation typically occurs at low temperatures and is tolerant of various functional groups. The bromine atom adjacent to the pyridine (B92270) N-oxide (at the 2- or 6-position) can be regioselectively magnesiated. acs.org While specific studies on the magnesiation of 4-bromo-2,5-dimethylpyridine 1-oxide are not extensively documented, the principles of halogen-magnesium exchange suggest that this reaction should be feasible, providing a route to a 4-magnesiated pyridine N-oxide intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

The carbon-bromine bond in this compound serves as a handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of C-C bonds.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for the formation of biaryl structures. beilstein-journals.orgmdpi.com this compound can act as the electrophilic partner in such reactions, coupling with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. beilstein-journals.orgmdpi.com

Similarly, the Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance and broad scope. organic-chemistry.orgnih.gov The reaction of this compound with an organozinc reagent, catalyzed by a palladium complex, would lead to the formation of a new C-C bond at the 4-position.

Below is an interactive data table summarizing representative examples of Suzuki and Negishi cross-coupling reactions with similar bromo-pyridine derivatives, illustrating the potential scope for this compound.

| Coupling Reaction | Electrophile | Nucleophile | Catalyst | Product | Yield (%) |

| Suzuki | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Mono-, di-, and tri-substituted products | - |

| Suzuki | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II) complex | 4-Acetyl-1,1'-biphenyl | 96 |

| Negishi | Bromoarenes | Organozinc reagents | Palladium catalyst | Aryl-substituted products | High |

| Negishi | (Hetero)Aryl Bromides | Organozinc compounds | Pd catalyst | Coupled products | up to 98 |

This table is illustrative and based on reactions with similar substrates. Specific yields for this compound would depend on the exact reaction conditions.

The N-oxide group in this compound plays a crucial role in directing C-H activation reactions. Palladium-catalyzed direct arylation of pyridine N-oxides has been shown to be a powerful method for C-C bond formation. rsc.orgrsc.org The reaction typically occurs at the C-H bond ortho to the N-oxide. In the case of this compound, this would correspond to the C6 position. Mechanistic studies suggest that the reaction can proceed through a cooperative catalytic system involving different palladium species, where one palladium center is involved in the C-H activation step and another facilitates the C-C bond formation. nih.govnih.gov This directed C-H functionalization provides a complementary strategy to cross-coupling reactions for the elaboration of the pyridine N-oxide scaffold.

Other Transition Metal Catalyzed Transformations

The N-oxide functionality in this compound significantly influences its reactivity in transition metal-catalyzed reactions. Beyond the more common cross-coupling reactions, the primary transformation of interest is the direct functionalization of C–H bonds, particularly at the C2 and C6 positions, which are activated by the N-oxide group. nih.govberkeley.edu

Direct C–H Arylation: The N-oxide group facilitates the palladium- or copper-catalyzed direct arylation of the pyridine ring at the ortho-positions (C2 and C6). rsc.orgresearchgate.net This reaction offers a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalization of both coupling partners. nih.gov For this compound, the C6 position is unsubstituted and available for such transformations. The reaction typically involves a palladium catalyst, such as palladium(II) acetate, and an arylating agent like an arylboronic acid or potassium aryltrifluoroborate. rsc.orgrsc.org Studies on various substituted pyridine N-oxides have shown that the reaction tolerates a range of functional groups. fu-berlin.de The general mechanism involves the activation of the C–H bond at a metal center, followed by coupling with the aryl partner. berkeley.edu

While the C4-bromo substituent can participate in cross-coupling reactions like Stille or Negishi couplings, these are reactions of the halide and not direct transformations involving the N-oxide moiety's influence on the ring's C-H bonds. wikipedia.orgwikipedia.org However, the N-oxide's presence activates the C2/C6 positions for directed metallation, which can then be followed by various transition-metal-catalyzed processes. diva-portal.org

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridine N-oxide moiety is a strongly activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the 4-position (para) and secondarily to the 2- and 6-positions (ortho). bhu.ac.in This is due to the ability of the N-oxide oxygen to donate electron density to the ring through resonance, stabilizing the cationic intermediates formed during the substitution. sapub.org

In the case of this compound, the 4-position is blocked by the bromine atom. Therefore, electrophilic attack will be directed to the available C3 and C6 positions. The regiochemical outcome is determined by the combined electronic and steric effects of the N-oxide, the two methyl groups, and the bromine atom.

N-Oxide: Activating, directs ortho and para (C2, C4, C6).

Methyl Groups (C2, C5): Activating, ortho- and para-directing. The C2-methyl group activates the C3 and C6 positions. The C5-methyl group activates the C4 (blocked) and C6 positions.

Bromo Group (C4): Deactivating but ortho- and para-directing (directs to C3 and C5).

Considering these factors, the C6 position is strongly activated by the concerted effects of the N-oxide and both methyl groups. The C3 position is activated by the C2-methyl and C4-bromo groups. Therefore, electrophilic substitution is most likely to occur at the C6 position.

A relevant example is the nitration of 3,5-dimethylpyridine-N-oxide, a close analog, which yields 4-nitro-3,5-dimethylpyridine-N-oxide. This demonstrates the powerful directing effect of the N-oxide and the activating methyl groups. google.com For this compound, nitration using a mixture of fuming nitric acid and sulfuric acid would be expected to yield primarily 4-Bromo-2,5-dimethyl-6-nitropyridine 1-oxide. The conditions for such reactions on substituted pyridine N-oxides often require heating. researchgate.net

Deoxygenation of the N-Oxide Moiety

The removal of the N-oxide group to regenerate the parent pyridine is a fundamental transformation. Various methods have been developed for this deoxygenation, with a focus on selectivity and tolerance of other functional groups.

Selective Reduction Methods

A range of reagents and catalytic systems can achieve the deoxygenation of pyridine N-oxides. The choice of method often depends on the other functional groups present in the molecule.

Palladium-Catalyzed Transfer Deoxygenation: A highly effective method involves heating the N-oxide with a palladium catalyst, such as [Pd(OAc)₂], in the presence of a diphosphine ligand (e.g., dppf) and a trialkylamine like triethylamine. The trialkylamine acts as the oxygen acceptor. This method is chemoselective and proceeds in high yields. organic-chemistry.org

Phosphorus Reagents: Trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triethyl phosphite, are classical reagents for deoxygenation. The reaction with PCl₃ is typically efficient, though it can be less tolerant of sensitive functional groups. mdpi.com

Photocatalytic Methods: Modern approaches utilize visible-light photoredox catalysis for a mild and highly selective deoxygenation. These systems can employ catalysts like dilacunary silicotungstate or certain rhenium complexes in the presence of a stoichiometric reductant, such as Hantzsch esters or ethanol. researchgate.net These reactions often proceed at room temperature and offer excellent chemoselectivity. organic-chemistry.org

Other Metal-Based Systems: Other reagents, including systems based on indium and pivaloyl chloride or environmentally friendly Lewis acids like Zn(OTf)₂ and Cu(OTf)₂, have also been reported for the effective deoxygenation of N-heteroarene N-oxides. organic-chemistry.org

| Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Palladium-Catalyzed Transfer | [Pd(OAc)₂], dppf, Et₃N | MeCN, 140–160 °C (Microwave or Conventional Heat) | organic-chemistry.org |

| Classical Phosphorus Reagent | PCl₃ | Inert solvent (e.g., CHCl₃), 0 °C to reflux | mdpi.com |

| Visible-Light Photocatalysis | Photocatalyst (e.g., Re-complex), Sacrificial Reductant (e.g., Hantzsch ester) | CD₃CN, Visible Light, Room Temp. | researchgate.net |

| Indium-Mediated | Indium, Pivaloyl chloride | Inert solvent, Room Temp. | organic-chemistry.org |

Functional Group Tolerance During Deoxygenation

A key advantage of modern deoxygenation methods is their high degree of functional group tolerance, which is crucial when working with polysubstituted molecules like this compound.

Catalytic methods, in particular, have been shown to be compatible with a wide array of sensitive functionalities. The palladium-catalyzed transfer deoxygenation using [Pd(OAc)₂]/dppf is tolerant of halogen substituents (such as the bromo group), as well as nitro, hydroxy, ester, and carbonyl groups, with no undesired side reactions reported for these groups. organic-chemistry.org This makes it an ideal candidate for the selective deoxygenation of the target compound without affecting the C-Br bond.

Similarly, visible light-mediated metallaphotoredox catalysis is noted for its exceptional chemoselectivity. organic-chemistry.org These reactions can proceed efficiently in the presence of functionalities such as amides, carbamates, esters, ketones, nitriles, nitro groups, and halogens. researchgate.net The mild, room-temperature conditions of photoredox catalysis prevent the degradation of sensitive substrates and preserve the integrity of existing functional groups, including the bromo and methyl substituents on the pyridine ring. researchgate.net This high functional group tolerance allows the N-oxide to be used as a temporary activating or directing group during synthesis, which can then be cleanly removed at a later stage without disturbing the rest of the molecular architecture.

Spectroscopic and Structural Characterization of 4 Bromo 2,5 Dimethylpyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum for 4-Bromo-2,5-dimethylpyridine (B169587) 1-oxide would be expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the N-oxide group and the bromine atom, as well as the electron-donating nature of the methyl groups. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity between adjacent protons. For instance, data for related compounds like 2-methylpyridine (B31789) N-oxide and 4-methylpyridine (B42270) N-oxide show methyl proton signals around 2.3-2.5 ppm and aromatic protons in the range of 7.1-8.3 ppm.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Each unique carbon atom in 4-Bromo-2,5-dimethylpyridine 1-oxide would produce a distinct signal. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon atom bonded to the bromine (C4) and the carbons adjacent to the nitrogen oxide (C2 and C6) showing characteristic shifts. The carbons of the two methyl groups would also be observed, likely in the aliphatic region of the spectrum.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Assignment

Two-dimensional NMR techniques would be instrumental in unambiguously assigning the ¹H and ¹³C signals. A Correlation Spectroscopy (COSY) experiment would establish the connectivity between coupled protons. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the N-O stretching vibration, typically observed in the range of 1200-1300 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine (B92270) ring, and the C-Br stretching vibration at lower frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be expected, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would offer further structural clues, with potential losses of the oxygen atom from the N-oxide, the bromine atom, or methyl groups.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice. This would offer unambiguous confirmation of the compound's connectivity and stereochemistry.

Molecular Conformation and Geometry

Detailed information regarding the molecular conformation and geometry of this compound, including precise bond lengths, bond angles, and dihedral angles, is not available in the current scientific literature. The determination of these parameters would require experimental analysis, primarily through single-crystal X-ray diffraction, which has not yet been reported for this compound. Without such data, any discussion of the pyridine ring's planarity, the orientation of the methyl and bromo substituents, or the geometry of the N-oxide group would be purely speculative.

Theoretical and Computational Chemistry Studies of 4 Bromo 2,5 Dimethylpyridine 1 Oxide

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. Analysis of the frontier molecular orbitals and the distribution of electron density reveals key aspects of its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| 2,5-Lutidine | Data not available | Data not available | Data not available |

| Substituted Pyridine (B92270) N-Oxides | Varies | Varies | Varies |

Note: Specific computational data for 4-Bromo-2,5-dimethylpyridine (B169587) 1-oxide is required for accurate values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In pyridine N-oxides, the oxygen atom of the N-oxide group is a region of high negative electrostatic potential, making it a primary site for interaction with electrophiles and a hydrogen bond acceptor. The bromine atom, due to its electronegativity, also influences the electrostatic potential, creating localized regions of varying charge. For similar heterocyclic compounds, MEP analysis has been instrumental in understanding intermolecular interactions and reactivity. For instance, in a study of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine, MEP analysis was used to study its electrophilic and nucleophilic characters.

Dipole Moment Calculations

Table 2: Calculated Dipole Moments of Related Pyridine Derivatives (Illustrative)

| Compound | Calculated Dipole Moment (Debye) |

|---|---|

| 3-methyl-4-nitropyridine N-oxide | Low (due to competing groups) |

| Other Pyridine N-Oxides | Varies based on substitution |

Note: A specific calculation for 4-Bromo-2,5-dimethylpyridine 1-oxide is needed for an accurate value.

Reactivity and Mechanistic Prediction

Computational modeling serves as a powerful predictive tool for understanding reaction mechanisms and selectivity, guiding synthetic efforts.

Computational Modeling of Reaction Pathways and Transition States

Theoretical calculations can map out the energy landscape of a chemical reaction, identifying intermediates and transition states. This allows for the determination of activation energies and reaction kinetics. For reactions involving substituted pyridines, such as Suzuki coupling, computational studies can elucidate the role of catalysts and the effect of substituents on the reaction mechanism. While specific reaction pathway modeling for this compound is not detailed in the available literature, computational studies on similar reactions, like the formation of diaminophthalonitrile from dibromo-diaminobenzene, demonstrate the utility of DFT in analyzing reaction mechanisms, including the identification of activated complexes and thermodynamic parameters.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products depending on the site of attack on the reactant molecule (regioselectivity) or the spatial orientation of the product (stereoselectivity). Computational chemistry can predict the most likely outcome by comparing the activation energies of different reaction pathways.

For this compound, the presence of multiple potential reaction sites—the pyridine ring carbons, the methyl groups, and the N-oxide oxygen—makes regioselectivity a key question in its chemistry. Theoretical studies on the ring-opening of epoxides have shown that factors like negative hyperconjugation can lead to unusual regioselectivity, sometimes favoring attack at the more sterically hindered position. Similar principles could govern the reactivity of the pyridine N-oxide ring system, where electronic effects of the bromo and methyl substituents, in concert with the N-oxide group, would direct the course of nucleophilic or electrophilic attack.

Analysis of Intermediates (e.g., Pyridyne N-Oxides)

The formation of pyridyne N-oxides as reactive intermediates is a key aspect of the chemistry of halopyridine N-oxides. In the case of this compound, theoretical studies can elucidate the potential pathways for the formation of such intermediates. For instance, in reactions with strong bases like potassium amide in liquid ammonia (B1221849), bromopyridine N-oxides can form aminopyridine N-oxides. researchgate.net The mechanism of these reactions often involves the formation of pyridyne N-oxide intermediates. researchgate.net

Specifically, the amination of 3-bromo-2,5-dimethylpyridine (B107869) N-oxide has been shown to proceed through a 3,4-pyridyne N-oxide intermediate. researchgate.net While this is a different isomer, it highlights the role of pyridyne N-oxides in the reactions of related compounds. Computational studies can model the transition states and intermediates involved in the elimination of HBr from this compound to form the corresponding pyridyne N-oxide. These calculations can predict the geometry, energy, and electronic structure of these transient species, providing a deeper understanding of the reaction mechanism.

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound is relatively straightforward due to the rigid aromatic ring system. The primary conformational flexibility would arise from the orientation of the methyl groups, though their rotation is generally considered to have a low energy barrier.

Tautomerism is a more significant area of theoretical investigation for pyridine N-oxides, particularly those with amino or hydroxyl substituents. rsc.org While this compound itself does not have substituents that lead to common tautomeric forms, theoretical studies on related pyridine N-oxides provide a framework for understanding potential tautomerism if the molecule were to be functionalized further. For example, the tautomerism between amino and imino forms, or hydroxyl and keto forms, in substituted pyridine 1-oxides has been studied computationally. rsc.orgresearchgate.net These studies often involve calculating the relative thermodynamic stabilities of the different tautomers in the gas phase and in various solvents. researchgate.netmdpi.com

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for these predictions. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data for validation. researchgate.net These calculations also allow for the assignment of specific vibrational modes to the observed spectral bands. For example, the stretching and bending modes of the C-H, C-N, N-O, and C-Br bonds can be identified.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁵N) can also be predicted using computational methods. core.ac.uk These calculations are sensitive to the electronic environment of each nucleus. Theoretical predictions of chemical shifts for this compound can aid in the interpretation of experimental NMR spectra, helping to assign the signals to the correct atoms in the molecule. Studies on substituted pyridine N-oxides have shown that the ¹⁵N chemical shifts are particularly sensitive to the nature and position of substituents on the pyridine ring. core.ac.uk

Interactive Data Table: Predicted Spectroscopic Data Below is a hypothetical table of predicted spectroscopic data for this compound, based on typical results from DFT calculations.

| Spectroscopic Property | Predicted Value |

| ¹³C NMR Chemical Shift (ppm) | |

| C2 | 148.5 |

| C3 | 125.0 |

| C4 | 118.2 |

| C5 | 135.8 |

| C6 | 139.1 |

| ¹H NMR Chemical Shift (ppm) | |

| 2-CH₃ | 2.45 |

| 5-CH₃ | 2.30 |

| H3 | 7.20 |

| H6 | 8.15 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| N-O Stretch | ~1250 |

| C-Br Stretch | ~650 |

| Aromatic C=C/C=N Stretch | 1600-1400 |

| C-H Stretch (methyl) | 2950-2850 |

| C-H Stretch (aromatic) | 3100-3000 |

Note: These values are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

Solvent Effects in Theoretical Calculations

The inclusion of solvent effects in theoretical calculations is crucial for accurately predicting the properties and reactivity of molecules in solution. nih.gov For a polar molecule like this compound, the surrounding solvent can significantly influence its electronic structure, geometry, and spectroscopic properties. nih.gov

Implicit and explicit solvent models are two common approaches used in computational chemistry. mdpi.com

Implicit Solvent Models (e.g., Polarizable Continuum Model - PCM): These models treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can provide good estimates of how the solvent affects properties like reaction energetics and spectroscopic shifts. mdpi.comresearchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, theoretical calculations incorporating solvent effects could be used to:

Predict how its UV-Vis absorption spectrum might shift in different solvents.

More accurately calculate NMR chemical shifts, as these are known to be solvent-dependent.

Investigate the thermodynamics and kinetics of reactions involving this compound in various solvent environments. nih.gov

Applications of 4 Bromo 2,5 Dimethylpyridine 1 Oxide As a Synthetic Precursor

A Building Block for Advanced Organic Compounds

The strategic placement of the bromo and N-oxide groups on the pyridine (B92270) ring makes 4-Bromo-2,5-dimethylpyridine (B169587) 1-oxide a valuable starting material for the synthesis of more complex molecules. The bromine atom provides a handle for various cross-coupling reactions, while the N-oxide group can be retained for its unique electronic effects or removed at a later synthetic stage.

Synthesis of Substituted Pyridines and Pyridine N-Oxides

4-Bromo-2,5-dimethylpyridine 1-oxide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of substituents at the 4-position of the pyridine ring. This method is highly efficient for the formation of carbon-carbon bonds.

In a typical Suzuki-Miyaura reaction, this compound is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. The N-oxide functionality can be retained in the final product or subsequently removed by deoxygenation to yield the corresponding substituted pyridine. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 88 |

Note: The data in this table is representative of typical Suzuki-Miyaura reactions involving bromopyridine derivatives and is intended for illustrative purposes.

Precursor for Bipyridines and Other Oligo-pyridines

Symmetrically and unsymmetrically substituted bipyridines are important ligands in coordination chemistry and building blocks for functional materials. This compound can be utilized in nickel-catalyzed homocoupling reactions to produce 2,2',5,5'-tetramethyl-4,4'-bipyridine N,N'-dioxide. This reaction typically employs a nickel(0) catalyst, often generated in situ, and a reducing agent.

Furthermore, sequential cross-coupling strategies can be employed to synthesize more complex oligo-pyridines, such as terpyridines and quaterpyridines. For instance, a Suzuki-Miyaura coupling can be followed by a Stille coupling or another Suzuki-Miyaura coupling after conversion of the remaining bromo-substituent to a boronic ester.

Derivatization to Form Complex Heterocyclic Scaffolds

The reactivity of the pyridine N-oxide ring system allows for its elaboration into more complex heterocyclic scaffolds. The N-oxide group activates the positions ortho and para to the nitrogen towards nucleophilic attack. While the 4-position is blocked by the bromine, the 2- and 6-positions are susceptible to functionalization.

Directed ortho-metalation, facilitated by the N-oxide group, can be used to introduce substituents at the 2-position. Subsequent intramolecular cyclization reactions can then be employed to construct fused heterocyclic systems. For example, after introduction of a suitable functional group at the 2-position, a cascade reaction can lead to the formation of pyrido-fused heterocycles.

Role in Methodological Development in Organic Synthesis

Beyond its direct application in the synthesis of target molecules, this compound and its analogs serve as valuable tools for the development and understanding of new synthetic methods.

Probing Reaction Mechanisms and Stereoselectivity

The well-defined structure and predictable reactivity of this compound make it a suitable substrate for mechanistic studies of various chemical transformations. For instance, in cross-coupling reactions, kinetic studies using this substrate can provide insights into the rates of oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

While this compound itself is achiral, it can be used as a precursor to chiral pyridine derivatives that can act as ligands in asymmetric catalysis. The study of how the stereoelectronic properties of these ligands influence the enantioselectivity of a reaction provides valuable data for the design of new and more effective chiral catalysts.

Development of Novel Bond-Forming Reactions

The unique electronic nature of the pyridine N-oxide moiety can be exploited in the development of novel bond-forming reactions. The N-oxide group can act as an internal oxidant or a directing group in C-H activation reactions. Researchers can utilize substrates like this compound to explore new catalytic systems that can selectively functionalize C-H bonds, which is a major goal in modern organic synthesis.

For example, the development of new coupling partners or catalytic systems for reactions involving the C-Br bond can be tested using this readily available starting material. The success and efficiency of these new methods can be benchmarked against established procedures, driving innovation in the field of organic synthesis.

Potential in Medicinal Chemistry Research (as a synthetic intermediate/scaffold)

The pyridine scaffold is a privileged structure in drug design, and its derivatives are integral to numerous therapeutic agents. This compound serves as a valuable building block in medicinal chemistry due to its unique structural features.

The N-oxide functionality is of particular importance in drug development. semanticscholar.org It can be used to increase the water solubility of drug candidates and reduce their permeability across membranes. semanticscholar.org Molecules with N-oxide groups are found in synthetic intermediates, prodrugs, and active pharmaceutical ingredients. semanticscholar.org Furthermore, the N-oxide group alters the electronic nature of the pyridine ring, which can enhance reactivity and selectivity in subsequent synthetic steps. srinichem.com

Halogenated pyridine derivatives are crucial intermediates, especially in the field of oncology. srinichem.com The bromine atom on this compound acts as a versatile "handle" for introducing molecular diversity. It is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. srinichem.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from the relatively simple pyridine core.

Utility in Materials Science Research (e.g., advanced polymers, coatings)

While the primary applications of this compound are in medicinal and agrochemical research, its structural features suggest potential utility in the field of materials science. Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties.

The highly substituted pyridine ring of this compound can be incorporated into larger molecular systems to create novel materials. For example, it is listed by some suppliers as a potential building block for materials with applications in electronics and optics, including organic monomers for Covalent Organic Frameworks (COFs), magnetic materials, and optical materials. bldpharm.com The bromine atom allows for its integration into polymeric structures through polymerization reactions that proceed via cross-coupling mechanisms.

Furthermore, research into related heterocyclic compounds has shown that the incorporation of bromo-substituted aromatic ligands into metal complexes, such as boron complexes, can lead to materials with unique luminescence properties. researchgate.net This suggests that derivatives of this compound could be explored for the development of new photoactive or electroactive materials.

Applications in Agrochemical and Dye Synthesis

The pyridine ring is a common structural component in a variety of agrochemicals, including herbicides, insecticides, and fungicides. nbinno.com The specific substitution pattern on the pyridine ring is crucial for the biological activity of these compounds. This compound represents a useful starting material for the synthesis of new agrochemical candidates. The bromine atom can be replaced with various other functional groups to fine-tune the biological activity and selectivity of the resulting molecules. The presence of the methyl groups and the N-oxide functionality further allows for a wide range of chemical modifications to optimize the efficacy and environmental profile of potential new crop protection agents. nbinno.com

In the field of dye synthesis, bromo-substituted aromatic and heterocyclic compounds are valuable intermediates. For example, the historical synthesis of the famous dye Tyrian purple (6,6′-dibromoindigo) relies on bromo-substituted indole (B1671886) precursors, which are conceptually related to bromo-pyridines. nih.gov More modern applications include the synthesis of anthrapyridone dyes, where bromo-substituted intermediates like 4-bromo-N-methyl-1,9-anthrapyridone are used, indicating the importance of such structures in creating stable and vibrant colorants. google.com The reactivity of the bromine atom in this compound allows for its use in the construction of complex chromophores, potentially leading to the development of novel dyes with specific desired properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-4-chloropyridine 1-oxide |

| 5-bromo-2,4-dichloropyrimidine |

| SCH 351125 |

| 4-Bromo-2-methylpyridine |

| 4-bromo-N-methyl-1,9-anthrapyridone |

| 6,6′-dibromoindigo |

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions

4-Bromo-2,5-dimethylpyridine (B169587) 1-oxide emerges as a heterocyclic compound with significant, yet largely untapped, potential in synthetic and medicinal chemistry. The introduction of a bromine atom and an N-oxide functionality onto the 2,5-dimethylpyridine (B147104) scaffold creates a versatile building block. The N-oxide group enhances the reactivity of the pyridine (B92270) ring, making it more susceptible to a variety of chemical transformations compared to its non-oxidized counterpart. The bromine atom, a versatile functional group, serves as a key handle for introducing further molecular complexity, particularly through cross-coupling reactions. While specific, in-depth research on 4-Bromo-2,5-dimethylpyridine 1-oxide is not extensively documented in publicly available literature, its structural features suggest a high potential for utility in the synthesis of novel and complex molecules. The strategic placement of the bromo and N-oxide functionalities, in conjunction with the methyl groups, offers a unique combination of steric and electronic properties that can be exploited for regioselective reactions.

Identification of Remaining Challenges in Synthesis and Reactivity

Despite its potential, the synthesis and full characterization of the reactivity of this compound present several challenges. A primary hurdle is the development of a highly efficient and selective synthesis. The direct oxidation of 4-bromo-2,5-dimethylpyridine is a logical route; however, controlling the reaction conditions to prevent over-oxidation or side reactions can be challenging. Achieving high yields and purity on a large scale may require significant optimization of reaction parameters such as the choice of oxidizing agent, solvent, and temperature.

Furthermore, a comprehensive understanding of its reactivity profile is yet to be established. While the bromo group is expected to readily participate in palladium-catalyzed cross-coupling reactions, the influence of the N-oxide and the adjacent methyl groups on the reaction kinetics and yields needs systematic investigation. The potential for competitive reactions at other positions on the pyridine ring, activated by the N-oxide, also needs to be thoroughly explored to ensure selective functionalization. The nucleophilic substitution of the bromo group is another area that requires detailed study to understand the scope and limitations of this transformation for this specific substrate.

Emerging Research Avenues for this compound

The unique structural attributes of this compound open up several promising avenues for future research. A significant area of exploration lies in its application as a versatile intermediate in the synthesis of complex heterocyclic scaffolds. The ability to sequentially or concurrently functionalize the bromo and N-oxide groups, as well as the potential for C-H activation at other ring positions, could lead to the development of novel molecular architectures.

Another emerging research direction is the exploration of its utility in the synthesis of biologically active compounds. Pyridine and its derivatives are prevalent in many pharmaceuticals and agrochemicals. globenewswire.com Investigating the incorporation of the this compound moiety into new chemical entities could lead to the discovery of compounds with interesting pharmacological or pesticidal properties. Furthermore, the N-oxide functionality itself can impart unique biological activities or improve the pharmacokinetic properties of a molecule. nih.gov

Computational studies on the electronic structure and reactivity of this compound could provide valuable insights to guide experimental work. Density Functional Theory (DFT) calculations, for instance, could help predict the most favorable sites for electrophilic and nucleophilic attack, as well as model the transition states of various reactions, thereby accelerating the development of efficient synthetic methodologies.

Potential for Novel Applications and Derivatives

The potential for creating a diverse library of derivatives from this compound is vast. The bromo substituent is an ideal starting point for introducing a wide range of functional groups through well-established cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This would allow for the synthesis of a variety of aryl, alkynyl, and amino-substituted dimethylpyridine N-oxides.

Q & A

Basic Questions

Q. What are the established synthetic protocols for 4-Bromo-2,5-dimethylpyridine 1-oxide, and how can reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of 2,5-dimethylpyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids), followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. Key parameters include temperature (e.g., 0–25°C for bromination), stoichiometry, and solvent polarity. Post-synthesis, purification via column chromatography or recrystallization ensures purity. Reaction optimization may require iterative adjustments to bromination time and oxidation efficiency to minimize side products .

Q. How do researchers utilize NMR and IR spectroscopy to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Expect downfield shifts for protons near the N-oxide group (e.g., δ 8.0–8.5 ppm for aromatic protons adjacent to the N-oxide). Methyl groups (C2 and C5) typically appear as singlets around δ 2.3–2.6 ppm.

- 13C NMR : The N-oxide carbon resonates at δ 120–130 ppm, while brominated carbons show characteristic deshielding.

- IR : A strong absorption band near 1250–1300 cm⁻¹ confirms the N-O stretch.

Comparative analysis with spectral data from analogous compounds (e.g., 4-Bromo-2,3-dimethylpyridine 1-oxide) is critical for validation .

Q. What strategies are recommended for optimizing the solubility and stability of this compound in experimental settings?

- Methodological Answer : Solubility can be enhanced using polar aprotic solvents (e.g., DMSO or DMF) or by derivatization (e.g., introducing hydrophilic groups via Suzuki coupling). Stability studies should assess degradation under varying pH, temperature, and light exposure. For biological assays, lyophilization or formulation with cyclodextrins may improve aqueous stability. Monitor stability via HPLC over 24–72 hours to identify optimal storage conditions .

Advanced Research Questions

Q. How can molecular docking studies guide the modification of this compound to enhance its enzyme inhibitory activity?

- Methodological Answer : Use docking software (e.g., AutoDock Vina) to model interactions between the compound and target enzymes like CYP1B1. Focus on key residues (e.g., hydrophobic pockets or catalytic sites) and analyze binding energy scores. For example, substituting the bromine atom with bulkier halogens or adding hydrogen-bond donors (e.g., -OH or -NH₂) at specific positions may improve affinity. Validate predictions with in vitro assays (e.g., EROD assay for CYP1B1 inhibition) .

Q. What experimental approaches are effective in resolving contradictory data in structure-activity relationship (SAR) studies of pyridine N-oxide derivatives?

- Methodological Answer :

- Orthogonal Assays : Compare results from multiple assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish direct target effects from off-target interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm interactions observed in docking studies.

- Metabolic Profiling : Assess whether contradictory activity stems from metabolite interference (e.g., using liver microsomes).

For example, SAR contradictions in CYP1B1 inhibition were resolved by correlating docking results with steric effects of substituent positions .

Q. How can DFT calculations be integrated with experimental data to elucidate the corrosion inhibition mechanisms of this compound?

- Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to map electron density distributions, Fukui indices, and HOMO/LUMO energies. These predict reactive sites for donor-acceptor interactions with metal surfaces. Experimentally, validate predictions via electrochemical impedance spectroscopy (EIS) and polarization curves. For pyridine N-oxides, the N-oxide group and bromine atom often enhance adsorption on iron or steel, reducing corrosion rates .

Q. What methodologies are employed to assess the metabolic stability and pharmacokinetic behavior of this compound in preclinical models?

- Methodological Answer :

- In Vitro : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- In Vivo : Administer the compound to rodents and collect plasma samples at timed intervals. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate half-life (t₁/₂), Cₘₐₓ, and AUC. For example, a related N-oxide derivative (2-(pyridin-3-yl)estradiol) showed a plasma half-life of 4.2 hours in rats, suggesting moderate metabolic stability .

Q. In the absence of direct literature on this compound, how can researchers extrapolate biological activity data from structurally analogous compounds?

- Methodological Answer : Compare substituent effects using data from analogs like 4-Bromo-2,3-dimethylpyridine 1-oxide. For instance:

- Antimicrobial Activity : Test against Gram-positive/negative bacteria and fungi, referencing analogs with MIC values ≤10 µg/mL.

- Enzyme Inhibition : Use homology models of target enzymes (e.g., CYP1B1 or TYK2) to predict binding modes.

Prioritize analogs with similar logP, polar surface area, and electronic profiles for reliable extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.